Patent‑Explicit Designation as a Maillard Reaction Inhibitor Versus Unsubstituted Aminoguanidine
In patent JPH0242053A, 1‑amino‑3‑benzylguanidine (free base or salt) is expressly listed as a working example (EXAMPLE compound) of an aminoguanidine derivative claimed for inhibition of the Maillard reaction [1]. While no head‑to‑head IC₅₀ data against unsubstituted aminoguanidine are provided within the patent, aminoguanidine itself is a well‑characterized reference inhibitor in glycation assays with reported IC₅₀ values of approximately 76 µg/mL to >800 µM depending on the assay system [2]. The patent’s explicit exemplification of the benzyl‑substituted variant indicates its structural eligibility and intended use in glycation inhibition, providing a documented basis for experimental comparison with the unsubstituted parent.
| Evidence Dimension | Inclusion as an active example in Maillard reaction inhibitor patent |
|---|---|
| Target Compound Data | 1‑Amino‑3‑benzylguanidine named as EXAMPLE compound in JPH0242053A [1] |
| Comparator Or Baseline | Aminoguanidine (unsubstituted) — widely used reference Maillard inhibitor; IC₅₀ values ~76 µg/mL to >800 µM in BSA‑glucose, BSA‑methylglyoxal, and related glycation assays [2] |
| Quantified Difference | Cannot be directly quantified from patent text; structural differentiation is qualitative (N3‑benzyl substitution) |
| Conditions | Patent JPH0242053A; glycation assays from independent literature for aminoguanidine baseline [2] |
Why This Matters
Procurement teams seeking a structurally differentiated aminoguanidine analog with patent‑documented glycation inhibition utility can prioritize this compound over unsubstituted aminoguanidine, for which the literature is extensive but structurally generic.
- [1] Ouchida, S., Toda, M., & Miyamoto, T. (1990). Aminoguanidine derivative and inhibitor of Maillard reaction containing said derivative as active ingredient. Japanese Patent JPH0242053A. View Source
- [2] Oh, J.‑G., et al. (2015). Screening of Herbal Medicines from Korea with Inhibitory Activity on Advanced Glycation End Products Formation (XII). Korean Journal of Pharmacognosy, 46(4), 293–302. Reports aminoguanidine IC₅₀ = 76.47 ± 4.81 µg/mL. Additional IC₅₀ values collated from Thornalley (2003) and Plantagoside studies. View Source
